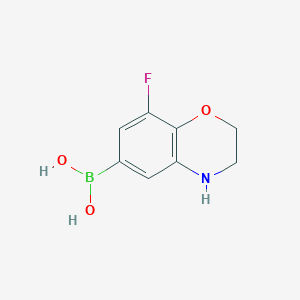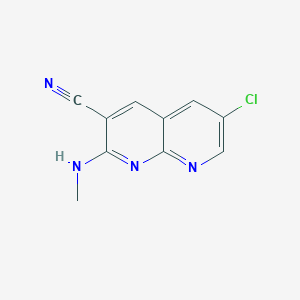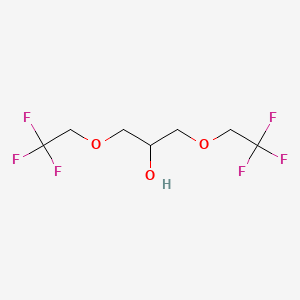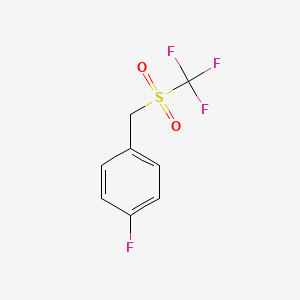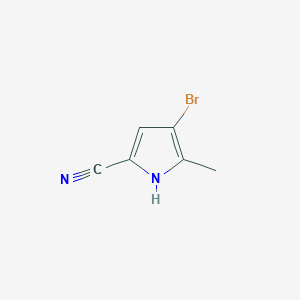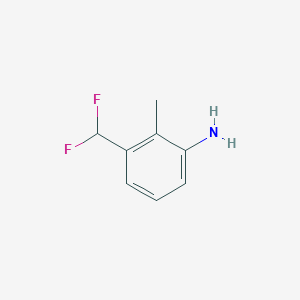
3-(Difluoromethyl)-2-methylaniline
説明
3-(Difluoromethyl)-2-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a clear, colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-2-methylaniline involves unique routes such as the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound and its biological activity against selected Ascomycete pathogens have been reported .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-2-methylaniline includes a difluoromethyl group (CF2H) attached to an aniline ring . The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Chemical Reactions Analysis
Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical properties of 3-(Difluoromethyl)-2-methylaniline include its appearance as a clear, colorless to pale yellow liquid . Its chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Pharmacology
Application Summary
In pharmacology, 3-(Difluoromethyl)-2-methylaniline is utilized for its potential in drug design due to the unique properties imparted by the difluoromethyl group.
Methods
The compound is often introduced in late-stage functionalization processes, where its incorporation can enhance the pharmacokinetic properties of pharmaceuticals .
Results
Studies have shown that the difluoromethyl group can improve metabolic stability and increase lipophilicity, which are crucial for drug efficacy and safety .
Organic Synthesis
Application Summary
This compound plays a role in the synthesis of complex organic molecules, particularly in the introduction of fluorinated groups.
Methods
Techniques include nucleophilic, electrophilic, and radical difluoromethylation reactions, often facilitated by metal-based catalysts .
Results
The outcomes include the successful synthesis of various fluorine-containing heterocycles, which are valuable in multiple scientific domains .
Medicinal Chemistry
Application Summary
3-(Difluoromethyl)-2-methylaniline is significant in medicinal chemistry for the development of new therapeutic agents.
Methods
It’s used in the site-selective installation of CF2H groups onto biomolecules, enhancing their biological activity .
Results
The introduction of the difluoromethyl group has led to the creation of FDA-approved drugs and compounds in clinical trials .
Materials Science
Application Summary
The compound is relevant in materials science for the development of advanced materials with improved properties.
Methods
Difluoromethylation reactions are employed to modify material surfaces or create new polymers with desired characteristics .
Results
The addition of the difluoromethyl group can alter physical properties like solubility and stability, beneficial for material applications .
Analytical Chemistry
Application Summary
In analytical chemistry, 3-(Difluoromethyl)-2-methylaniline is used in the analysis and detection of complex chemical substances.
Methods
It may be involved in the development of analytical reagents or as a standard in quantitative analyses .
Results
The compound aids in achieving high precision and accuracy in the measurement of various analytes in complex mixtures.
Environmental Science
Application Summary
Its applications extend to environmental science, where it’s used in the study of environmental pollutants and remediation processes.
Methods
3-(Difluoromethyl)-2-methylaniline can be part of the synthesis of compounds used in environmental sampling and pollution control .
Results
The compound contributes to the development of more efficient methods for detecting and neutralizing harmful environmental agents.
These applications demonstrate the versatility and importance of 3-(Difluoromethyl)-2-methylaniline in scientific research, contributing to advancements in various fields. The specific methods and results highlight the compound’s role in enhancing the properties and effectiveness of various substances and materials.
Catalysis
Application Summary
The compound is used in catalysis to facilitate the introduction of fluorinated groups into target molecules, enhancing their reactivity and stability.
Methods
Catalytic systems often employ transition metals to activate the compound for selective difluoromethylation reactions .
Results
The catalytic activity results in high yields of fluorinated products, which are valuable in various chemical industries .
Agrochemistry
Application Summary
In agrochemistry, 3-(Difluoromethyl)-2-methylaniline contributes to the synthesis of agrochemicals like pesticides and herbicides.
Methods
The compound’s reactivity is harnessed to create compounds that exhibit desirable properties such as increased potency and selectivity .
Results
The synthesized agrochemicals show improved efficacy in protecting crops and controlling pests, contributing to enhanced agricultural productivity .
Fluorine Chemistry
Application Summary
This compound is pivotal in the field of fluorine chemistry, particularly in the study and development of organofluorine compounds.
Methods
It involves various fluorination techniques to incorporate the difluoromethyl group into organic molecules .
Results
The research leads to a deeper understanding of the effects of fluorination on molecular properties and reactivity .
Biochemistry
Application Summary
3-(Difluoromethyl)-2-methylaniline is utilized in biochemistry for modifying biomolecules to study their structure and function.
Methods
The compound is used to label biomolecules, allowing for the investigation of biological pathways and mechanisms .
Results
The labeling provides insights into the dynamics of biomolecules and their interactions within biological systems .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Summary
The compound is used in NMR spectroscopy as a standard or reagent to facilitate the analysis of molecular structures.
Methods
Its distinct chemical shifts aid in the identification and characterization of complex molecules .
Results
The use of 3-(Difluoromethyl)-2-methylaniline in NMR spectroscopy enhances the resolution and accuracy of spectral data .
Protein Engineering
Application Summary
It finds application in protein engineering, where precise modifications are made to proteins to alter their functions.
Methods
Site-selective installation of CF2H groups onto proteins is achieved, influencing their structural and functional properties .
Results
The engineered proteins exhibit altered activity, stability, or interaction with other molecules, which is beneficial for therapeutic and industrial applications .
These additional applications further illustrate the broad utility of 3-(Difluoromethyl)-2-methylaniline in scientific research, showcasing its role in advancing knowledge and technology across diverse scientific disciplines.
Imaging Agents
Application Summary
The compound is used in the development of imaging agents for medical diagnostics, particularly in MRI and PET scans.
Methods
It is incorporated into molecules that can serve as contrast agents or tracers due to its ability to alter magnetic or radioactive properties .
Results
The modified agents provide enhanced image contrast or detectability, improving diagnostic accuracy for various medical conditions .
Chemical Sensors
Application Summary
3-(Difluoromethyl)-2-methylaniline is utilized in the fabrication of chemical sensors that detect specific substances or environmental conditions.
Methods
The compound’s reactivity and stability make it suitable for use in sensors that operate based on changes in electrical or optical signals .
Results
Sensors incorporating this compound demonstrate increased sensitivity and selectivity for their target analytes .
Polymer Chemistry
Application Summary
In polymer chemistry, the compound contributes to the synthesis of fluorinated polymers with unique properties.
Methods
Polymerization reactions often involve the compound as a monomer or comonomer to introduce difluoromethyl groups into the polymer backbone .
Results
The resulting polymers exhibit improved resistance to solvents, heat, and chemical degradation, expanding their industrial applications .
Pesticide Development
Application Summary
The compound is significant in the development of new pesticides with enhanced efficacy and reduced environmental impact.
Methods
Synthetic routes leverage the compound to create active ingredients that target specific pests or pathways .
Results
Pesticides derived from this compound show improved performance and safety profiles, contributing to sustainable agriculture practices .
Electrochemistry
Application Summary
3-(Difluoromethyl)-2-methylaniline is involved in electrochemical studies and applications, such as battery technology and corrosion protection.
Methods
The compound is used in the design of electrolytes and electrode materials due to its electrochemical stability and conductivity .
Results
Advancements in electrochemistry using this compound lead to batteries with higher energy densities and longer lifespans .
Fluorine-Containing Pharmaceuticals
Application Summary
The compound plays a crucial role in the synthesis of fluorine-containing pharmaceuticals, which often exhibit superior therapeutic properties.
Methods
Synthetic methodologies include the introduction of the difluoromethyl group into drug candidates to enhance their biological activity and stability .
Results
Drugs incorporating the difluoromethyl group often show increased potency, selectivity, and metabolic stability, making them more effective treatments .
将来の方向性
The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-methylaniline, has seen recent advances and is of considerable importance in pharmaceutical, agrochemical, and materials science . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .
特性
IUPAC Name |
3-(difluoromethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708732 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-methylaniline | |
CAS RN |
61708-25-6 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



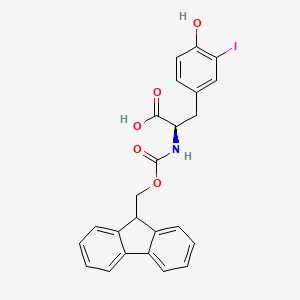
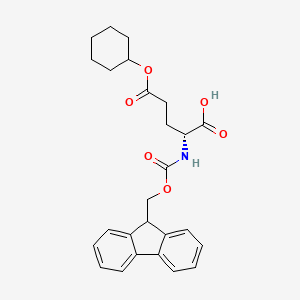
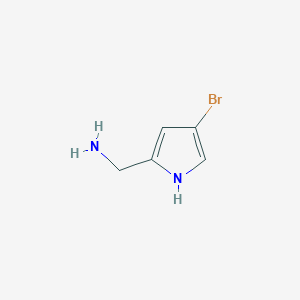
![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
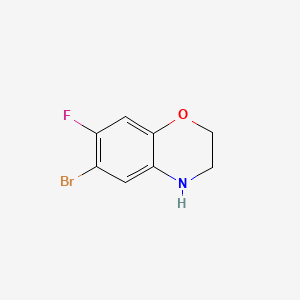
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)
